2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
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Overview
Description
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex compound that has garnered significant interest in the fields of chemistry and material science
Preparation Methods
The synthesis of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) involves several steps. One common method includes the reaction of pyridin-2-ylpyridine with quinoxalino[2,3-f][1,10]phenanthroline in the presence of a ruthenium(2+) precursor. The reaction conditions typically involve the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can result in new ruthenium complexes with different ligands .
Scientific Research Applications
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is utilized in the development of dye-sensitized solar cells and OLEDs due to its unique photophysical properties.
Mechanism of Action
The mechanism by which 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) exerts its effects involves its interaction with molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. In catalysis, the ruthenium center facilitates the activation of substrates, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar compounds to 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) include other ruthenium-based complexes with different ligands, such as:
2,2’-bipyridine;ruthenium(2+): Known for its use in dye-sensitized solar cells.
1,10-phenanthroline;ruthenium(2+): Widely used in coordination chemistry and catalysis.
tris(2,2’-bipyridine)ruthenium(2+): Commonly used in photochemistry and electrochemistry.
The uniqueness of 2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) lies in its specific ligand arrangement, which imparts distinct photophysical and catalytic properties.
Properties
Molecular Formula |
C38H26N8Ru+2 |
---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
InChI Key |
YVXNAGNLAPDXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origin of Product |
United States |
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